![molecular formula C13H19ClN2 B1399339 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane CAS No. 1316218-44-6](/img/structure/B1399339.png)
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane
Overview
Description
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane, also known as CPMMA, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. CPMMA is a member of the azepane family, which is a type of heterocyclic compound that consists of a 7-membered ring with nitrogen and oxygen atoms. CPMMA has been studied for its ability to act as a ligand for a variety of proteins, and its potential to be used as a probe for studying biochemical and physiological processes.
Scientific Research Applications
Novel Synthesis Techniques
Research has explored novel synthesis methods for compounds structurally related to 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane. For example, innovative approaches to synthesizing omeprazole, a proton pump inhibitor with a somewhat similar molecular structure, have been examined. These methods aim to optimize yields and streamline the production processes, potentially applicable to the synthesis of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane and related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Heterocyclic Compounds in Drug Design
The role of heterocyclic compounds like 1,4-dihydropyridines, which share a structural resemblance with 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane, has been extensively reviewed. These compounds are crucial in drug design due to their biological applications, suggesting potential research pathways for the therapeutic uses of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane (Sohal, 2021).
Antipsychotic Activity
Studies have investigated compounds with similar structures to 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane for their potential antipsychotic activities. For example, JL13, a pyridobenzoxazepine compound, has been reviewed for its behavioral properties, suggesting a pathway for researching the neurological applications of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane (Bruhwyler et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane interacts with its target LOXL2 by inhibiting its activity . This inhibition prevents the normal function of LOXL2, thereby affecting the cross-linking of collagens and elastin .
Biochemical Pathways
The inhibition of LOXL2 affects the extracellular matrix remodeling pathway . This can lead to a decrease in tissue fibrosis, which is beneficial in conditions where excessive tissue remodeling and fibrosis are detrimental, such as in liver fibrosis .
Result of Action
By inhibiting LOXL2, 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane can potentially reduce tissue fibrosis . This could result in improved tissue function in conditions characterized by excessive fibrosis .
properties
IUPAC Name |
4-[(2-chloropyridin-4-yl)methyl]-1-methylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16-7-2-3-11(5-8-16)9-12-4-6-15-13(14)10-12/h4,6,10-11H,2-3,5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCUSLGPILMSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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